1-(4-Methylpyridin-3-YL)cyclopropan-1-amine
Description
1-(4-Methylpyridin-3-yl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a 4-methylpyridine substituent. Cyclopropane rings are known to enhance metabolic stability and bioavailability in drug candidates, while pyridine moieties often contribute to binding affinity via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(4-methylpyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H12N2/c1-7-2-5-11-6-8(7)9(10)3-4-9/h2,5-6H,3-4,10H2,1H3 |
InChI Key |
DERZCQBJIRQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methylpyridin-3-YL)cyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyridine derivative. The reaction conditions typically include the use of a cyclopropanating agent such as diazomethane or a similar reagent under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-3-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the pyridine moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-methylpyridin-3-yl)cyclopropan-1-amine with structurally related cyclopropanamine derivatives, focusing on molecular features, synthetic methods, and key properties.
Table 1: Structural and Functional Comparison of Cyclopropanamine Derivatives
Structural and Electronic Differences
- Pyridine vs. Pyrimidine Substituents : The 4-methylpyridin-3-yl group in the target compound differs from pyrimidin-4-yl derivatives (e.g., 1-(pyrimidin-4-yl)cyclopropan-1-amine) in electronic character. Pyridine is less electron-deficient than pyrimidine, which may influence binding to targets like kinases or receptors .
- Aromatic vs.
Physicochemical and Spectral Properties
- Melting Points : The pyrazol-4-amine derivative (m.p. 104–107°C) has a higher melting point than fluorophenyl analogs, likely due to increased crystallinity from the pyrazole ring.
- Spectroscopic Data : HRMS and NMR data for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (e.g., δ 8.87 ppm for pyridine protons) provide benchmarks for verifying structural analogs .
Biological Activity
1-(4-Methylpyridin-3-YL)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a methyl-substituted pyridine moiety. This unique structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry, particularly in the context of neurological disorders and other therapeutic areas.
The molecular formula of this compound is , indicating the presence of ten carbon atoms, twelve hydrogen atoms, and one nitrogen atom. Its structural features contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological functions. Preliminary studies suggest its potential utility in developing therapeutic agents aimed at treating neurological disorders.
The compound's biological activity may be attributed to its ability to:
- Inhibit specific enzymes related to neurotransmitter metabolism.
- Modulate receptor activity, particularly those involved in neuroprotection and neuroinflammation.
Enzyme Interaction Studies
Studies have shown that this compound can inhibit certain enzymes that play critical roles in neurodegenerative diseases. For instance, it has been evaluated for its inhibitory effects on Kynurenine 3-monooxygenase (KMO), an enzyme implicated in the kynurenine pathway and associated with neuroinflammatory responses .
Case Studies
- KMO Inhibition : In a study focused on developing KMO inhibitors, this compound was found to demonstrate promising binding affinity and selectivity, suggesting its potential as a therapeutic candidate for conditions like Alzheimer's disease .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to reduce oxidative stress markers in neuronal cell lines, indicating its neuroprotective properties which could be beneficial in treating neurodegenerative disorders .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-N-(6-methylpyridin-3-yl)cyclopropanamide | Contains an amine and cyclopropane | Potentially different receptor interactions |
| 5-Bromo-N-(6-methylpyridin-3-yl)cyclopropanamine | Brominated variant | Altered electronic properties influencing reactivity |
| 2-Chloro-N-(6-methylpyridin-3-yl)cyclobutanamine | Cyclobutane ring instead of cyclopropane | Different steric hindrance affecting binding |
Synthesis Methods
Various synthesis methods for this compound have been developed, highlighting its versatility in medicinal chemistry applications. These methods often involve multi-step reactions that emphasize the importance of the cyclopropane structure in achieving desired biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
